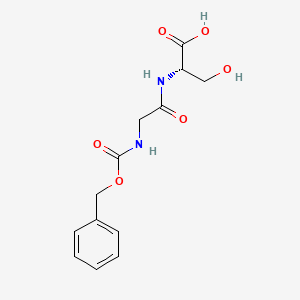

Z-Gly-Ser-OH

Description

Historical Context and Significance of N-Benzyloxycarbonyl (Z/Cbz) Protection in Peptide Chemistry

The development of the N-benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in peptide chemistry. wikipedia.orgresearchgate.netnih.gov Prior to this, the synthesis of peptides was a formidable challenge due to the difficulty of controlling the reactions between amino acids. 20.210.105 The Z group provided a reliable and reversible way to protect the amino group of an amino acid, preventing it from reacting uncontrollably. researchgate.nettotal-synthesis.com

This breakthrough allowed for the stepwise and controlled synthesis of peptides for the first time, ushering in a new era of peptide research. 20.210.105wikipedia.org The Bergmann-Zervas method, which utilized the Z group, remained the dominant technique for peptide synthesis for two decades and was instrumental in the first synthesis of a peptide hormone. wikipedia.orgscispace.com The Z group is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis, a feature that made it exceptionally useful. total-synthesis.com While other protecting groups like Boc and Fmoc have become more common in solid-phase peptide synthesis, the Z group is still widely used in solution-phase synthesis. peptide.com

Role of Dipeptide Building Blocks in Advanced Peptide Synthesis Strategies

In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the use of pre-formed dipeptide building blocks offers several advantages. iris-biotech.deiris-biotech.de Incorporating dipeptides like Z-Gly-Ser-OH can accelerate the synthesis process by adding two amino acid residues in a single coupling step. sigmaaldrich.com This approach can be more efficient and can help to minimize side reactions, such as the formation of diketopiperazines, especially when dealing with certain amino acid sequences. iris-biotech.descielo.br

Furthermore, the use of dipeptide units can help to overcome challenges associated with difficult sequences, such as those prone to aggregation. iris-biotech.deiris-biotech.de By introducing dipeptides with specific protecting groups, chemists can disrupt the formation of secondary structures that lead to aggregation, thereby improving the yield and purity of the final peptide. sigmaaldrich.comiris-biotech.de This strategy is particularly useful for the synthesis of long or complex peptides. iris-biotech.de

Overview of Glycyl-Serine (Gly-Ser) Motif Importance in Biological Systems and Model Peptides

The glycyl-serine (Gly-Ser) motif is a common dipeptide sequence found in numerous proteins and peptides, where it plays a variety of biological roles. nih.govhmdb.ca Glycine (B1666218), being the simplest amino acid, provides flexibility to the peptide backbone, while serine, with its hydroxyl group, can participate in hydrogen bonding and serve as a site for post-translational modifications like phosphorylation. cymitquimica.com

Current Research Landscape and the Academic Utility of this compound

This compound continues to be a valuable reagent in the academic research community. It is utilized as a building block in the synthesis of a wide range of peptides for various research purposes. chemimpex.com For example, it can be incorporated into synthetic peptides designed to study enzyme-substrate interactions or to develop new therapeutic agents. ontosight.ainih.gov

The compound is also used in the development of new synthetic methodologies. Researchers might use this compound to test new coupling reagents or deprotection strategies. Its well-defined structure and predictable reactivity make it an excellent model compound for such studies. The presence of the Z-group allows for its use in orthogonal protection strategies, where different protecting groups can be selectively removed without affecting others. peptide.comontosight.ai Recent studies have also explored the use of dipeptide building blocks in the synthesis of modified peptides with novel properties. rsc.orgmdpi.com

Data Tables

Table 1: Properties of Z-Gly-OH

| Property | Value |

|---|---|

| Alternate Name | N-Benzyloxycarbonylglycine |

| CAS Number | 1138-80-3 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Purity | 99% |

Source: scbt.com

Table 2: Properties of Gly-Ser-OH

| Property | Value |

|---|---|

| Synonym | Glycyl-L-serine |

| CAS Number | 7361-43-5 |

| Molecular Formula | C₅H₁₀N₂O₄ |

| Molecular Weight | 162.15 g/mol |

| Appearance | White to off-white solid |

Source: chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O6 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1 |

InChI Key |

QJBVPDSNNNZVKZ-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Enzymatic and Biochemical Investigations Involving Z Gly Ser Oh and Gly Ser Motifs

Substrate Specificity Profiling of Peptidases and Proteases Towards Gly-Ser Sequences

The Gly-Ser sequence is a target for several classes of peptidases. The use of N-benzyloxycarbonyl (Z) protected peptides like Z-Gly-Ser-OH has been instrumental in characterizing the specificity of these enzymes.

Carboxypeptidase Z (CPZ) Activity and Gly-Ser Recognition in P1 Position

Carboxypeptidase Z (CPZ) is a metallocarboxypeptidase that displays specificity for substrates with particular C-terminal amino acids. genecards.orgwikipedia.org Research on human CPZ has revealed a strong preference for substrates with C-terminal Arginine (Arg) or Lysine (Lys) at the P1' position. nih.govnih.gov The P1 position, which is the penultimate residue, also plays a crucial role in substrate recognition. Studies have shown that CPZ exhibits specificity for P1 positions occupied by basic, small hydrophobic, or polar uncharged side chains. nih.govnih.gov Notably, Glycine (B1666218) (Gly) and Serine (Ser) are among the amino acids preferred at the P1 position. nih.govmdpi.com While the primary determinant for CPZ substrate selection is the P1' residue, the nature of the P1 amino acid, such as Gly or Ser, significantly influences the enzyme's activity. uab.cat

| Substrate Feature | Preferred Residues for CPZ Activity |

| P1' Position | Arginine (Arg), Lysine (Lys) nih.govnih.gov |

| P1 Position | Lysine (Lys), Glycine (Gly), Serine (Ser), Threonine (Thr), Leucine (Leu) nih.govmdpi.com |

Post-Proline Cleaving Enzyme Specificity (e.g., ZIP) towards Gly-Pro-Ser Motifs

Post-proline cleaving enzymes are a class of peptidases that specifically hydrolyze peptide bonds on the carboxyl side of proline residues. dcu.ieencyclopedia.pub A distinct enzyme in this category is Z-prolyl-prolinal-Insensitive-Peptidase (ZIP), which has been identified and purified from bovine serum. dcu.iecardiff.ac.uk ZIP is capable of cleaving proline-containing peptides. dcu.ie Investigations into the active site specificity of ZIP have utilized synthetic peptides to determine preferred residues following the proline. In one study, the cleavage of Z-Gly-Pro-Ser was observed, indicating that ZIP can recognize and act upon the Gly-Pro-Ser motif. dcu.ie However, the extent of cleavage was noted to be less than that observed for a substrate like Z-Gly-Pro-Tyr, suggesting a preference for different amino acids in the position following the Pro-Ser sequence. dcu.ie

Nα-Benzyloxycarbonyl Amino Acid Urethane (B1682113) Hydrolase Activity on Z-Glycine and Related Derivatives

A class of enzymes known as Nα-benzyloxycarbonyl amino acid urethane hydrolases has been identified and characterized for its ability to cleave the Nα-benzyloxycarbonyl (Z) protecting group from amino acids. tandfonline.comtandfonline.com One such enzyme, isolated from Streptococcus faecalis, demonstrates a unique ability to hydrolyze Z-Glycine to produce glycine and benzyl (B1604629) alcohol. tandfonline.comtandfonline.com This activity is noteworthy as other acylases are generally not active on Z-Glycine. tandfonline.com The enzyme also shows activity towards Z-Alanine and Nα-benzoyl-glycine. tandfonline.com Further research has identified similar enzymes in various lactic acid bacteria, such as Lactobacillus casei and Lactobacillus fermenti. researchgate.netjst.go.jp The enzyme from L. casei was found to catalyze the hydrolysis of the urethane bonds of Z-Gly, Z-Ala, and Z-Ser. researchgate.netjst.go.jp The specificity of these enzymes requires a free carboxyl group on the amino acid, as derivatives like Z-Gly-NH2 are not hydrolyzed. tandfonline.com

Table of Substrates for Nα-Benzyloxycarbonyl Amino Acid Urethane Hydrolase

| Substrate | Hydrolysis Products | Source Organism of Enzyme |

|---|---|---|

| Z-Glycine | Glycine, Benzyl Alcohol tandfonline.com | Streptococcus faecalis tandfonline.comtandfonline.com |

| Z-Alanine | Alanine (B10760859), Benzyl Alcohol tandfonline.com | Streptococcus faecalis tandfonline.com |

| Z-Serine | Serine, Benzyl Alcohol researchgate.netjst.go.jp | Lactobacillus casei researchgate.netjst.go.jp |

Evaluation of Endopeptidase and Aminopeptidase Activities Using Synthetic Z-Protected Substrates

N-benzyloxycarbonyl (Z)-protected peptides are valuable tools for differentiating between the activities of endopeptidases and aminopeptidases. The bulky Z-group effectively blocks the action of aminopeptidases, which sequentially cleave amino acids from the N-terminus of a peptide. frontiersin.org This makes Z-protected substrates specific for endopeptidases that cleave internal peptide bonds. For instance, Z-Gly-Gly-Arg-AMC is used as a fluorogenic substrate to specifically assay trypsin-like endopeptidases. frontiersin.orgevitachem.com

In broader screening applications, a variety of Z-protected dipeptides, including Z-Ala-Ser-OH, are used to create "activity fingerprints" of complex enzyme preparations. d-nb.info These substrates help to quantify carboxy-/endopeptidase activities. d-nb.info However, challenges such as the poor solubility of certain Z-protected substrates, like Z-Ala-Ser-OH, can lead to variability in assay results. d-nb.info Studies on proteases from psychrophilic bacteria have also used Z-protected substrates like Z-Gly-Ser-NH2 to probe specificity, although in some cases, no hydrolysis was detected for this particular substrate by the studied enzymes. tandfonline.com

Research into Enzymatic Peptide Synthesis Utilizing Gly-Ser Units

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds, a process often referred to as reverse proteolysis. mdpi.com This approach offers a green alternative to traditional chemical peptide synthesis.

Thermodynamic and Kinetic Control in Enzyme-Catalyzed Peptide Bond Formation

The enzymatic synthesis of peptides can be controlled by two main strategies: thermodynamic control and kinetic control. mdpi.comdcu.ieresearchgate.net

Thermodynamic control involves shifting the reaction equilibrium from hydrolysis towards synthesis. This is typically achieved by altering the reaction medium, for example, by using organic solvents with low water content to minimize the competing hydrolysis reaction. mdpi.com In aqueous solutions, the equilibrium strongly favors hydrolysis. mdpi.comresearchgate.net

Kinetic control is a more commonly employed strategy, especially with serine and cysteine proteases. mdpi.comthieme-connect.de This approach utilizes an N-protected amino acid or peptide with an activated C-terminal ester (an acyl donor). The protease reacts with this acyl donor to form a covalent acyl-enzyme intermediate. mdpi.comthieme-connect.de This intermediate is then attacked by the amino group of a second amino acid or peptide (the nucleophile) in a process called aminolysis, forming a new peptide bond. mdpi.com This process competes with hydrolysis, where water acts as the nucleophile. mdpi.com By using a high concentration of the nucleophile and carefully controlling reaction conditions like pH, aminolysis can be favored over hydrolysis, leading to efficient peptide synthesis. mdpi.com This kinetically controlled approach has been successfully used for the synthesis of various peptides, including those containing Gly-Ser sequences. mdpi.comresearchgate.net

| Control Strategy | Principle | Key Features |

| Thermodynamic Control | Shifts the chemical equilibrium toward peptide synthesis. mdpi.comresearchgate.net | Often requires low-water organic solvents; reaction is governed by the equilibrium constant. mdpi.com |

| Kinetic Control | Favors aminolysis over hydrolysis of an acyl-enzyme intermediate. mdpi.comthieme-connect.de | Uses activated acyl donors (e.g., esters); rate depends on the relative rates of aminolysis and hydrolysis. mdpi.com |

Mechanistic Studies of Gly-Ser in Protein Self-Cleavage and Hydrolysis Models

The glycyl-serine (Gly-Ser) motif is a key player in various protein self-cleavage and hydrolysis events. The simple dipeptide, Gly-Ser, and its N-terminally protected form, this compound, serve as fundamental models for understanding the intricate mechanisms governing these intramolecular reactions. These processes are critical in diverse biological functions, including the maturation of certain enzymes and the regulation of protein activity.

A pivotal aspect of Gly-Ser mediated cleavage is the N→O acyl shift. This intramolecular rearrangement is initiated by the nucleophilic attack of the serine hydroxyl group on the adjacent glycine's carbonyl carbon. nih.govnih.gov This process is a common feature in several classes of intrinsically reactive proteins. nih.gov The study of the Gly-Ser dipeptide provides a simplified system to investigate the energetics and mechanism of this fundamental reaction. nih.govkuleuven.be

Theoretical studies using density functional theory (DFT) and ab initio methods have been instrumental in elucidating the reaction pathway. nih.govkuleuven.be For the spontaneous hydrolysis of the Gly-Ser dipeptide, the rate-determining step involves the serine carboxylate group acting as a general base. It accepts a proton from the attacking hydroxyl group, leading to the formation of an oxyoxazolidine ring. nih.govkuleuven.be The calculated activation energy for this process is in strong agreement with experimental data obtained from 1H NMR measurements. nih.govkuleuven.be

In the context of larger proteins where a general base might not be readily available, an alternative mechanism has been proposed. This involves a water-assisted proton transfer from the serine hydroxyl group to the amide oxygen. nih.govkuleuven.be However, this pathway has a significantly higher calculated energy barrier, suggesting that in the absence of catalytic factors, the peptide bond adjacent to serine is not inherently a weak point. nih.govkuleuven.be

The presence of the Gly-Ser motif is also crucial in the context of intein splicing. Inteins are protein segments that excise themselves from a precursor protein and ligate the flanking sequences (exteins). The Gly-Ser motif is often found at the C-terminal splice junction. pnas.org For instance, the VidaL split intein requires a minimal Gly-Ser extein motif for efficient protein trans-splicing. pnas.org Structural studies have revealed that specific residues within the intein, such as His61 and Tyr114 in VidaL, form hydrogen bonds with the carbonyl oxygen of the Glycine at the -1 position, distorting the scissile amide bond and priming it for cleavage. pnas.org This highlights the importance of the local conformational environment in facilitating the cleavage reaction.

The conformational flexibility of glycine is another critical factor. Glycine, being the smallest amino acid, can adopt dihedral angles that are often not permissible for other amino acids. pnas.org This adaptability allows the peptide backbone to assume the strained conformation necessary for efficient self-processing. nih.gov In many self-processing systems, glycine is the most common residue preceding the nucleophilic serine or threonine. nih.gov

The hydrolysis of the peptide bond in Gly-Ser can also be influenced by external factors. For example, the presence of oxomolybdate has been shown to promote the hydrolysis of Gly-Ser at neutral pD. acs.org Kinetic studies suggest that the monomolybdate ion is the catalytically active species, likely by polarizing the amide oxygen and facilitating the intramolecular attack by the serine hydroxyl group. acs.org

The table below summarizes key findings from various mechanistic studies on Gly-Ser motifs.

| System Studied | Method | Key Findings | Activation Energy (kcal/mol) |

| Glycylserine (GlySer) dipeptide | DFT and ab initio calculations | Serine -COO⁻ acts as a general base in the rate-determining step. nih.govkuleuven.be | 29.4 (calculated), 29.4 (experimental) nih.govkuleuven.be |

| GlySer dipeptide (water-assisted) | DFT and ab initio calculations | Proposed mechanism in the absence of a general base; higher energy barrier. nih.govkuleuven.be | 33.6 (calculated) nih.govkuleuven.be |

| GlySer dipeptide (amide N-protonated form) | DFT and ab initio calculations | Model for SEA domain autoproteolysis. nih.gov | 14.3 (calculated) nih.gov |

| VidaL split intein with Gly-Ser extein | X-ray crystallography and in vitro splicing assays | His61 and Tyr114 distort the scissile amide bond at the Gly(-1) position. pnas.org | N/A |

| Gly-Ser dipeptide with oxomolybdate | 1H, 13C, and 95Mo NMR spectroscopy | MoO₄²⁻ catalyzes hydrolysis at neutral pD. acs.org | N/A |

Structural and Conformational Characterization of Z Gly Ser Oh and Peptides Containing Gly Ser Sequences

Experimental Conformational Analysis of Gly-Ser Dipeptides

Experimental techniques are indispensable for directly probing the conformational preferences of Gly-Ser dipeptides in solution. Among these, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides and proteins in solution. researchgate.netamericanpeptidesociety.org This technique measures the differential absorption of left- and right-circularly polarized light, which is inherently sensitive to the chirality of the molecular structure. Different secondary structural motifs, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.org

Studies on various peptides have demonstrated the utility of CD in monitoring conformational changes in response to environmental factors like temperature, pH, and solvent polarity. subr.edu For Gly-Ser containing peptides, which are often found in flexible linker regions of proteins, CD can help characterize their degree of disorder or propensity to adopt specific secondary structures. aip.orgresearchgate.net For example, CD has been used to study collagen mimetic peptides with Gly-Ser interruptions, providing insights into the structural consequences of these sequences. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for determining the three-dimensional structure of peptides and proteins in solution. chemrxiv.orgresearchgate.net It provides atomic-level information on the conformation of both the peptide backbone and the amino acid side chains. researchgate.net

For Gly-Ser dipeptides and related peptides, various NMR experiments can be employed. One-dimensional (1D) ¹H NMR spectra provide initial information on the chemical environment of protons in the molecule. chemrxiv.org More advanced two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to establish through-bond and through-space connectivities between protons, respectively. acs.org

Key NMR parameters used to define peptide conformation include:

Chemical Shifts: The resonance frequency of a nucleus is sensitive to its local electronic environment, which is influenced by the peptide's conformation.

³J-Coupling Constants: The coupling constant between the amide proton (HN) and the α-proton (Hα), denoted as ³J(HN,Hα), is related to the dihedral angle φ of the peptide backbone. pnas.org

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. ROESY experiments are particularly useful for this purpose in small peptides. acs.org

For Gly-Ser peptides, NMR can reveal the populations of different backbone conformations, such as β-turns, extended strands (β-strands or polyproline II-like), and random coils. pnas.orgiiserpune.ac.in For example, studies on dipeptides have used the amide III region of infrared and Raman spectra, in conjunction with ³J(HN,Hα) values, to determine the relative populations of the three major backbone conformations: PII, β, and αR. pnas.org Furthermore, NMR has been instrumental in studying the hydrolysis mechanism of glycylserine, where it was used to determine the experimental activation energy. nih.gov

Computational Approaches to Conformational Landscape Exploration

Computational methods are powerful tools for exploring the vast conformational space available to flexible molecules like peptides. These approaches complement experimental data and can provide a more detailed understanding of the energetics and dynamics of different conformations.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to calculate the electronic structure and energy of a molecule. researchgate.netpsu.edu These methods are valuable for studying the intrinsic conformational preferences of small peptides in the gas phase or in solution (with the inclusion of solvent models). researchgate.net

For glycine (B1666218) and related peptides, ab initio and DFT calculations can be used to:

Optimize the geometry of different conformers to find the lowest energy structures.

Calculate the relative energies of different conformers to determine their populations.

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Investigate the mechanisms of chemical reactions, such as peptide bond hydrolysis. nih.gov

Numerous studies have applied these methods to dipeptides and even larger peptide systems. psu.edunih.gov For example, DFT calculations have been used to study the N→O acyl shift initiated peptide-bond hydrolysis at the serine residue in glycylserine. nih.gov These calculations provided an activation energy that was in excellent agreement with experimental values determined by NMR. nih.gov In another study, ab initio methods were used to analyze the structure and binding energy of dipeptides formed from alanine (B10760859) and glycine. researchgate.net

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. aip.orgresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of peptides. researchgate.netarxiv.org

For peptides containing Gly-Ser sequences, MD simulations can be used to:

Explore the conformational landscape and identify the most populated conformational states.

Study the dynamics of folding and unfolding processes.

Investigate the interactions between the peptide and its environment, such as water molecules or other biomolecules. aip.orgacs.org

Calculate various structural properties, such as end-to-end distance and radius of gyration. researchgate.net

Recent MD simulations on Gly-Ser octapeptides have shown that these peptides predominantly adopt a disordered state in solution, yet exhibit a compact shape. aip.orgresearchgate.net The simulations also revealed that a limited number of significant conformations dominate the peptide landscape. researchgate.net MD simulations have also been employed to study the interaction of Gly-rich peptides with model membranes, providing insights into their membranolytic activity. researchgate.net

Structural Modeling of Enzymes Interacting with Gly-Ser Motifs

Gly-Ser motifs are found in various proteins and can be important for their interaction with enzymes. Structural modeling techniques, often in combination with experimental data, can be used to understand the basis of these interactions at an atomic level.

For example, Gly-Ser linkers are often used in the construction of fusion proteins for structural studies. nih.gov The flexibility of these linkers allows the fused domains to adopt their native conformations and interact appropriately.

In the context of enzyme-substrate interactions, the Gly-Ser motif can play a direct role in binding and catalysis. For instance, in the Sox enzyme system, a C-terminal Cys-Gly peptide of the carrier protein SoxY interacts with the active site of the enzyme SoxB. pnas.org Structural modeling based on a trapped complex revealed that the C-terminal carboxylate of the Cys-Gly peptide coordinates with manganese ions in the active site. pnas.org

In another example, the active site of cyclooxygenase-2 (COX-2) has been shown to interact with various substrates and inhibitors. nih.gov The binding pocket of COX-2 includes a Gly-526 residue, and structural studies have revealed hydrophobic interactions between this and other residues with bound ligands. nih.gov Furthermore, the Gly-Ser loop is a recognized DNA-binding motif in some enzymes, and its interactions with DNA have been characterized through structural studies. researchgate.net

Interactive Data Tables

Table 1: Key NMR Parameters for Peptide Structure Determination

| NMR Parameter | Information Provided | Relevance to Gly-Ser Peptides |

| Chemical Shift | Local electronic environment of a nucleus. | Sensitive to backbone and side-chain conformation. |

| ³J(HN,Hα) | Backbone dihedral angle φ. | Helps determine the population of different backbone conformations (e.g., β-turn, extended). |

| NOE/ROE | Through-space proximity of protons (< 5 Å). | Provides distance restraints for 3D structure calculation. |

Table 2: Comparison of Computational Methods for Peptide Analysis

| Method | Principle | Strengths | Limitations | Application to Gly-Ser Peptides |

| Ab Initio/DFT | Solves the electronic Schrödinger equation. | High accuracy for small systems, provides electronic properties. | Computationally expensive for large systems. | Determining intrinsic conformational preferences, reaction mechanisms. nih.govresearchgate.net |

| MD Simulations | Solves Newton's equations of motion. | Can simulate large systems over long timescales, provides dynamic information. | Relies on the accuracy of the force field. | Exploring conformational flexibility and interactions with the environment. aip.orgresearchgate.net |

Active Site Geometry and Molecular Recognition in Serine Proteases

The catalytic function of serine proteases is intrinsically linked to the precise three-dimensional arrangement of their active site. These enzymes are characterized by a conserved catalytic triad (B1167595) of amino acids—typically Serine (Ser), Histidine (His), and Aspartic acid (Asp). nih.govwikipedia.org While these residues may be distant in the primary protein sequence, protein folding brings them into close proximity to form the catalytic center. wikipedia.org For instance, in the chymotrypsin (B1334515) family of proteases, the key residues are His-57, Asp-102, and Ser-195. wikipedia.org The geometry of this triad is highly conserved and is crucial for the enzyme's cleavage ability. nih.govwikipedia.org

Molecular recognition of a substrate, such as a peptide containing a Gly-Ser sequence, by a serine protease involves a series of specific interactions. The substrate binds to the enzyme in an extended conformation, forming an antiparallel β-sheet with a segment of the enzyme's main chain. annualreviews.org This interaction is stabilized by several hydrogen bonds between the substrate's backbone and the enzyme. annualreviews.org

A critical feature of the active site is the "oxyanion hole." This subsite stabilizes the tetrahedral intermediate that forms during catalysis. The stabilization is achieved through hydrogen bonds donated from the backbone amide groups of residues in the enzyme. In chymotrypsin-like enzymes, these crucial residues are often Gly-193 and Ser-195. wikipedia.orgpnas.org The negative charge that develops on the substrate's carbonyl oxygen atom during the reaction fits perfectly into this oxyanion hole, lowering the activation energy of the reaction. wikipedia.org

The specificity of serine proteases for different peptide sequences is determined by binding pockets, known as S-sites (S1, S2, S3, etc.), which accommodate the side chains of the amino acid residues of the substrate (designated P1, P2, P3, etc.). annualreviews.org For a substrate like Z-Gly-Ser-OH, the Glycine and Serine side chains would interact with these pockets. The Glycine residue, with only a hydrogen atom as its side chain, would fit into pockets that are sterically restrictive. The Serine residue's small, polar hydroxymethyl side chain would preferentially bind to S-sites that can form polar or hydrogen-bonding interactions.

| Component | Function in Molecular Recognition | Key Residues (Chymotrypsin Example) |

| Catalytic Triad | Performs the chemical cleavage of the peptide bond. | Ser-195, His-57, Asp-102 wikipedia.org |

| Oxyanion Hole | Stabilizes the negatively charged tetrahedral intermediate via hydrogen bonding. | Gly-193, Ser-195 (backbone amides) pnas.org |

| Specificity Pockets (S-sites) | Accommodate substrate side chains (P-sites), determining substrate specificity. | Varies by enzyme; defines affinity for specific amino acid residues. annualreviews.org |

| Main-chain Binding Site | Forms an antiparallel β-sheet with the substrate backbone. | Residues 214-216 annualreviews.org |

Investigation of Hydrogen Bonding and Hydrophobic Interactions in Enzyme-Substrate Complexes

The formation of a stable enzyme-substrate complex is a prerequisite for catalysis and is governed by a combination of non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding

Hydrogen bonds are fundamental to both the structural integrity of the enzyme and its interaction with substrates. nih.gov Within the serine protease active site, a complex network of hydrogen bonds maintains the catalytic triad's geometry. The side chain of Asp-102 hydrogen-bonds with His-57, orienting the histidine residue and making it a more effective base. wikipedia.org The His-57, in turn, accepts a proton from the Ser-195 hydroxyl group, activating it for nucleophilic attack on the substrate's carbonyl carbon. wikipedia.org

Upon substrate binding, additional hydrogen bonds are formed:

Main-Chain Interactions : As mentioned, the substrate backbone forms hydrogen bonds with the enzyme backbone, creating a short antiparallel β-sheet. annualreviews.org For a Gly-Ser sequence, the backbone amide and carbonyl groups would participate in this interaction.

Oxyanion Hole : Two critical hydrogen bonds form between the substrate's carbonyl oxygen (which becomes an oxyanion in the transition state) and the amide hydrogens of Gly-193 and Ser-195 in chymotrypsin. pnas.org

Side-Chain Interactions : The hydroxyl group of the Serine residue in a Gly-Ser substrate can act as a hydrogen bond donor or acceptor, forming specific interactions with the side chains or backbone atoms of the enzyme's specificity pocket. mdpi.com The presence of polar residues like Serine in a peptide sequence can influence the hydrogen-bonding network and contribute to binding affinity. nih.gov

| Interaction Type | Donor | Acceptor | Purpose |

| Catalytic Triad | His-57-Nδ1 | Asp-102-Oδ2 | Orients Histidine wikipedia.org |

| Catalytic Triad | Ser-195-Oγ | His-57-Nε2 | Activates Serine for nucleophilic attack wikipedia.org |

| Oxyanion Hole | Gly-193-NH (backbone) | Substrate Carbonyl Oxygen | Stabilizes transition state pnas.org |

| Oxyanion Hole | Ser-195-NH (backbone) | Substrate Carbonyl Oxygen | Stabilizes transition state pnas.org |

| Substrate Binding | Substrate P3-NH | Enzyme S3 CO | Antiparallel β-sheet formation annualreviews.org |

| Substrate Binding | Enzyme S1 CO | Substrate P1-NH | Antiparallel β-sheet formation annualreviews.org |

Hydrophobic Interactions

Hydrophobic interactions, driven by the entropy gain from the displacement of ordered water molecules, are a major force in protein folding and the binding of substrates to enzymes. researchgate.net In serine proteases, the specificity pockets (S-sites) are often lined with hydrophobic residues to accommodate nonpolar side chains of the substrate. hzdr.de

The contribution of a Gly-Ser sequence to hydrophobic interactions is modest:

The Glycine residue lacks a side chain and thus has a minimal hydrophobic character. nih.gov Its small size allows it to fit into sterically hindered locations within the active site.

The Serine residue is polar; however, its β-carbon (CH2 group) can participate in weak van der Waals or hydrophobic interactions. pnas.org

Mechanistic Studies of Reactions Involving Z Gly Ser Oh and Gly Ser Peptide Bonds

Mechanisms of Peptide Bond Hydrolysis in Serine-Containing Sequences

The peptide bond adjacent to a serine residue exhibits unique reactivity, rendering it susceptible to hydrolysis through specific intramolecular pathways. Unlike the general acid-base catalysis that cleaves typical peptide bonds, serine-containing sequences can undergo self-catalyzed cleavage, a process of significant interest in understanding protein degradation and designing self-cleaving protein tags.

A key mechanism initiating the hydrolysis of the Gly-Ser peptide bond is the N→O acyl shift. highfine.com This process is a common feature in a variety of proteins that undergo self-catalyzed reactions. highfine.com It involves an intramolecular nucleophilic attack by the hydroxyl group of the serine side chain on the carbonyl carbon of the preceding glycine (B1666218) residue. highfine.com

Proton transfer is a critical component of the self-catalyzed cleavage mechanism. For the N→O acyl shift to proceed efficiently, the attacking hydroxyl group of the serine must be deprotonated to enhance its nucleophilicity, while the leaving amide nitrogen must be protonated to become a better leaving group.

In studies of the Gly-Ser dipeptide, it was found that the carboxylate group (COO⁻) of the serine residue itself can act as a general base. highfine.com It accepts a proton from its own side-chain hydroxyl group, facilitating the nucleophilic attack on the peptide carbonyl. highfine.com This self-catalysis pathway highlights the importance of the local microenvironment and the specific conformation of the peptide. The calculated activation energy for this process is approximately 29.4 kcal mol⁻¹, which is in excellent agreement with experimental values determined by NMR measurements. highfine.com

In larger protein structures where the C-terminal carboxylate may not be available, a water molecule can assist in the proton transfer from the serine hydroxyl group to the amide oxygen, although this pathway has a higher calculated energy barrier (33.6 kcal mol⁻¹). highfine.com This indicates that in the absence of other catalytic factors, the peptide bond next to serine is not inherently weak, but its cleavage is greatly facilitated by intramolecular proton transfer mechanisms. highfine.com

Analysis of Racemization and Epimerization Processes During Z-Gly-Ser-OH Synthesis

The synthesis of peptides with high stereochemical purity is paramount, as the biological activity of peptides is critically dependent on their specific three-dimensional structure. During the synthesis of this compound, the chiral center at the α-carbon of the serine residue is susceptible to racemization (or epimerization, the change in configuration at one of several chiral centers), which can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.govmdpi.com

Racemization during peptide bond formation is a significant challenge, particularly during the activation of the carboxylic acid component. highfine.combachem.com The process can occur via two primary mechanisms, both of which are typically base-catalyzed. mdpi.combachem.com

Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid residue. mdpi.combachem.com This forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. mdpi.com

Oxazolinone (Azlactone) Formation: This is considered the most predominant pathway for racemization. mdpi.comoup.com The activated carboxyl group of the N-protected amino acid (like Z-Gly) can be attacked intramolecularly by the oxygen of its own carbonyl group, forming a 5(4H)-oxazolinone ring. bachem.comoup.com The α-proton of this oxazolinone is highly acidic and is readily abstracted by even weak bases. oup.com The resulting achiral intermediate can then be reprotonated to form a racemic mixture of the oxazolinone, which subsequently reacts with the amine component (H-Ser-OH) to yield a racemized peptide product. bachem.comoup.com

The choice of base is critical; tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but in cases with a high risk of racemization, weaker bases such as sym-collidine are recommended. bachem.comresearchgate.net

Serine is one of the amino acids particularly prone to racemization during coupling. nih.gov The extent of this side reaction is highly dependent on the choice of coupling reagents, additives, and the protecting group on the serine side-chain. nih.govmdpi.com

Different coupling reagents generate activated intermediates with varying susceptibility to oxazolinone formation and subsequent epimerization. For instance, studies comparing various reagents for coupling Fmoc-L-Ser(tBu)-OH showed that while racemization was negligible with DIC/Oxyma, it was significant when using HATU with N-methylmorpholine (NMM). nih.gov Similarly, Fmoc-Ser(Trt)-OH has been shown to have a high propensity for epimerization. mdpi.comnih.gov

To mitigate this issue, "racemization suppressing" additives are frequently incorporated into coupling protocols. wikipedia.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) function by reacting with the initially formed highly reactive activated intermediate (e.g., an O-acylisourea from a carbodiimide) to form a less reactive active ester. wikipedia.orgpeptide.com This active ester is more stable towards oxazolinone formation but still sufficiently reactive to couple with the amine component, thus preserving the stereochemical integrity of the serine residue. peptide.com

| Coupling Reagent/Additive | Serine Derivative | Observed Racemization/Epimerization | Reference |

|---|---|---|---|

| HATU/NMM | Fmoc-L-Ser(tBu)-OH | Significant | nih.gov |

| DIC/Oxyma | Fmoc-L-Ser(tBu)-OH | Negligible | nih.gov |

| HATU/HOAt/DIPEA | Fmoc-Ser(Ac3GlcNAca)-OH | High (72.5%) | mdpi.com |

| Ynamides | Fmoc-L-Ser(OtBu)-OH | Not detected | acs.org |

Research on Side Reactions in Peptide Synthesis Relevant to Serine and Glycine Residues

Beyond racemization, serine and glycine residues are implicated in several other side reactions during peptide synthesis, which can lead to the formation of impurities, lower yields, and complicate purification.

Side Reactions Involving Serine:

N→O Acyl Shift: Under the strongly acidic conditions used for final deprotection and cleavage from the resin (e.g., with trifluoroacetic acid, TFA), the peptide chain can migrate from the amide nitrogen to the serine side-chain hydroxyl group. peptide.comiris-biotech.deiris-biotech.de This forms an O-acyl (ester) linkage. While this reaction is often reversible upon treatment with a mild base, it can lead to chain fragmentation if the sensitive ester bond is hydrolyzed. iris-biotech.de

Dehydration: The serine side chain can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue. nih.gov This can be promoted by certain activation conditions or during the base-catalyzed elimination of some side-chain protecting groups. peptide.comnih.gov

O-Sulfonation: A notable side reaction can occur during the TFA-mediated cleavage of sulfonyl-based protecting groups from arginine residues (e.g., Pmc or Mtr). In the absence of effective scavengers, the cleaved protecting group can sulfonate the hydroxyl group of serine, yielding O³-sulfo-serine peptides as byproducts. nih.gov

Side Reactions Involving Glycine:

Diketopiperazine (DKP) Formation: This is a major side reaction, particularly during Fmoc-based solid-phase synthesis. peptide.comwikipedia.org When a dipeptide containing glycine (especially in the C-terminal or N-terminal position) is attached to the resin, the deprotected N-terminal amino group can attack the ester linkage anchoring the peptide to the support. iris-biotech.degoogle.com This intramolecular cyclization cleaves the dipeptide from the resin as a stable six-membered piperazine-2,5-dione ring, terminating chain elongation. iris-biotech.denih.gov Gly-Pro and Pro-Gly sequences are especially prone to this reaction. peptide.com

Aspartimide Formation: The Asp-Gly sequence is the most susceptible to aspartimide formation, a common and troublesome side reaction. peptide.comiris-biotech.de The backbone amide nitrogen following the aspartic acid residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. iris-biotech.de This intermediate can then reopen to yield a mixture of the desired α-peptide and the undesired β-peptide isomer, both of which can be epimerized. peptide.compeptide.com Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on the glycine nitrogen can prevent this side reaction. iris-biotech.deiris-biotech.de

| Residue | Side Reaction | Description | Common Sequence/Conditions |

|---|---|---|---|

| Serine | N→O Acyl Shift | Intramolecular migration of the peptide backbone to the side-chain hydroxyl group. | Strong acid (TFA) during cleavage. peptide.com |

| Serine | Dehydration | β-elimination of the hydroxyl group to form dehydroalanine. | Base-catalyzed elimination; certain activation methods. nih.gov |

| Glycine | Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to chain termination. | Fmoc-SPPS at the dipeptide stage, especially with Pro or Gly. peptide.com |

| Glycine | Aspartimide Formation | Facilitates succinimide ring formation when following an Asp residue. | Asp-Gly sequence, during Fmoc deprotection (base) or cleavage (acid). iris-biotech.de |

Diketopiperazine (DKP) Formation in Peptide Synthesis with Gly-Ser and Pro-Ser Sequences

Diketopiperazine (DKP) formation is a significant side reaction that can occur during peptide synthesis, leading to the generation of impurities and a reduction in the yield of the desired peptide. This intramolecular cyclization reaction is particularly prevalent in dipeptide sequences, especially those containing Glycine (Gly) and Proline (Pro) residues. The process involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the amide bond, resulting in the cleavage of the dipeptide from the peptide chain and the formation of a stable six-membered cyclic dipeptide.

The propensity for DKP formation is highly dependent on the specific amino acid sequence. Sequences such as Gly-Ser and Pro-Ser are known to be susceptible to this side reaction. The presence of a sterically unhindered amino acid like Glycine at the N-terminus, followed by an amino acid that can readily adopt a cis-amide conformation, facilitates the necessary spatial arrangement for the intramolecular attack. Proline, with its unique cyclic side chain, has a high propensity to adopt this cis-conformation, making Pro-Ser sequences particularly prone to DKP formation.

Several factors during solid-phase peptide synthesis (SPPS) can influence the rate of DKP formation. The deprotection of the N-terminal protecting group, such as the widely used Fluorenylmethyloxycarbonyl (Fmoc) group, exposes the free amine, which can then initiate the cyclization. The basic conditions typically used for Fmoc removal, often involving piperidine (B6355638), can catalyze this undesired reaction. ub.edu Research has shown that DKP formation can occur during the Fmoc-deprotection step and also during the subsequent post-coupling aging of the peptide-resin intermediate. nih.govresearchgate.netacs.orgnih.gov

Interestingly, studies have revealed that for certain peptide sequences, particularly those with a penultimate proline, a "self-deprotection" of the Fmoc group can occur in various solvents like dimethylformamide (DMF) even without the addition of a base. nih.govresearchgate.netdigitellinc.com This spontaneous deprotection is then followed by DKP formation. Density functional theory (DFT) calculations have suggested that a peptide with a penultimate proline can stabilize the transition state during Fmoc decomposition, making these sequences more susceptible to this cascade of reactions. nih.govresearchgate.netacs.orgnih.gov

The general mechanism for DKP formation from a dipeptide sequence like Gly-Ser attached to a solid support or in solution is initiated by the deprotection of the N-terminal protecting group of the Glycine residue. The now-free amino group of Glycine is positioned to attack the carbonyl group of the peptide bond linking Glycine and Serine. This intramolecular aminolysis leads to the formation of a tetrahedral intermediate, which then collapses to release the cyclic dipeptide, cyclo(Gly-Ser), and the remainder of the peptide chain or the solid support.

The following table summarizes key research findings on factors that influence DKP formation in susceptible sequences like Gly-Ser and Pro-Ser.

| Factor | Observation | Implication for DKP Formation |

| Peptide Sequence | N-terminal Glycine or Proline residues significantly increase the rate of DKP formation. nih.gov | These residues facilitate the required conformation for intramolecular cyclization. |

| Second Amino Acid | Amino acids that favor a cis-amide bond, such as Proline, enhance DKP formation. | The cis-conformation brings the N-terminal amine and the scissile carbonyl group into proximity. |

| Protecting Group | The use of the Fmoc group, which is removed under basic conditions, can promote DKP formation. ub.edu | The basic environment and the liberated piperidine can act as catalysts. |

| Solvent | Self-deprotection of the Fmoc group followed by DKP formation has been observed in solvents like DMF, DMSO, and NMP without an external base. nih.govresearchgate.netnih.gov | The solvent can play a role in stabilizing the transition state for Fmoc removal. |

| Temperature | Lower storage temperatures can improve the stability of peptide intermediates and reduce DKP degradation pathways. nih.govacs.orgnih.govresearcher.life | The rate of the intramolecular cyclization reaction is reduced at lower temperatures. |

Control strategies to minimize DKP formation often focus on modifying the synthesis protocol. These can include the use of alternative N-terminal protecting groups that are removed under milder, non-basic conditions, or the incorporation of dipeptides directly to bypass the vulnerable dipeptide-resin intermediate stage. ub.edunih.gov

Applications of Z Gly Ser Oh As a Research Tool and Building Block in Academic Contexts

Utility in the Design and Synthesis of Peptide Libraries and Probes for Enzyme Specificity Studies

The dipeptide Z-Gly-Ser-OH is a fundamental component in the generation of peptide libraries and specific probes designed to investigate the substrate specificity of enzymes, particularly proteases. The Gly-Ser motif is prevalent in many biologically active peptides and proteins, making it a key sequence for studying enzyme-substrate interactions.

Peptide libraries are powerful tools for systematically exploring the amino acid preferences of enzymes at various positions relative to the cleavage site. nih.govresearchtrends.net The synthesis of these libraries often employs a split-and-mix strategy or parallel synthesis on a solid support, where protected amino acid building blocks are sequentially added. researchtrends.net this compound can be incorporated as a core unit within a library of peptides to assess how flanking residues influence the recognition and cleavage of the Gly-Ser bond by a target enzyme. For instance, a library could be designed with the general structure Xaa-Gly-Ser-Yaa, where Xaa and Yaa represent a mixture of different amino acids. Screening this library against a protease would reveal the residues at the P1 and P2' positions that are favored or disfavored by the enzyme.

Furthermore, the serine residue in this compound can be chemically modified to create probes for enzyme specificity. The hydroxyl group can be derivatized with a reporter group, such as a chromophore or fluorophore, to develop chromogenic or fluorogenic substrates. google.comrsc.org Upon enzymatic cleavage of the peptide bond, the reporter group is released, leading to a detectable signal that can be used to quantify enzyme activity. google.com This approach is instrumental in high-throughput screening assays to identify enzyme inhibitors or to characterize the kinetic parameters of an enzyme. americanpeptidesociety.org The Gly-Ser sequence is particularly relevant for studying serine proteases, where the serine residue of the substrate can interact with the enzyme's active site. nih.govwikipedia.org

Table 1: Examples of Peptide Library Applications for Enzyme Specificity Profiling

| Library Type | Purpose | Example Finding | Citation |

| Oriented Peptide Library | Determine optimal substrate for AKT kinase | Optimal substrate motif identified as Arg-Lys-Arg-Xaa-Arg-Thr-Tyr-Ser*-Phe-Gly | nih.gov |

| Phage Display Library | Isolate cyclic peptides for specific targets | Generation of a library with high skeletal diversity for screening | epfl.ch |

| Synthetic Peptide Library | Identify CD4+ T cell epitopes | Libraries with anchor residues enriched for possible DR1 binding peptides | pnas.org |

| One-Bead-One-Compound Library | Profile sequence specificity of protein kinases | Identification of preferred substrate sequences for Pim1 and Csk kinases | nih.gov |

Role as a Precursor for Analogue Synthesis and Incorporation of Unnatural Amino Acids in Research Peptides

This compound is a key precursor in the synthesis of peptide analogues and for the site-specific incorporation of unnatural amino acids, which are crucial for studying structure-activity relationships and improving the therapeutic properties of peptides. sigmaaldrich.comnih.gov The benzyloxycarbonyl (Z) group provides stable protection for the N-terminus during peptide synthesis, while the carboxylic acid end allows for further elongation of the peptide chain. thieme-connect.de

The serine residue's hydroxyl group is a versatile handle for chemical modification. rsc.org For example, it can be used for side-chain cyclization to create constrained peptide analogues with enhanced stability and receptor-binding affinity. researchgate.net In one study, serine residues were used to form a diester bridge, leading to a more potent agonist compared to its linear counterpart. researchgate.net The synthesis of glutathione (B108866) analogues has also been achieved using an O-functionalized serine residue as a key building block. doi.org

Moreover, the serine in this compound can be chemically converted into other amino acids or serve as a scaffold for introducing non-proteinogenic amino acids. nih.govresearchgate.net This allows researchers to probe the functional role of specific residues and to design peptides with novel properties, such as increased resistance to proteolytic degradation or altered receptor-binding profiles. The ability to introduce unnatural amino acids is a powerful tool in drug discovery, enabling the creation of peptidomimetics with improved pharmacokinetic profiles. sigmaaldrich.com The synthesis of such analogues often involves a combination of solid-phase and solution-phase chemistry, where this compound can be a valuable starting material. google.comekb.eg

Table 2: Strategies for Peptide Analogue Synthesis Involving Serine

| Modification Strategy | Purpose | Example Application | Citation |

| Side-Chain Cyclization | Increase helical character and proteolytic stability | Synthesis of a cyclic analogue of a parathyroid hormone fragment | researchgate.net |

| Isosteric Substitution | Inhibit glutathione S-transferase | Synthesis of glutathione analogues with a urethane (B1682113) linkage | doi.org |

| Incorporation of Hydrophilic Spacers | Improve solubility of Peptide Nucleic Acids (PNAs) | Replacement of glycine (B1666218) with serine in PNA analogues | thaiscience.info |

| Site-Selective Modification | Introduce new functional groups | Conversion of serine to other residues or attachment of probes | rsc.org |

Development and Characterization of Novel Enzyme Substrates for Mechanistic Enzymology

The study of enzyme mechanisms relies heavily on the use of well-defined substrates that allow for the monitoring of catalytic activity. solubilityofthings.comnumberanalytics.com this compound serves as an excellent starting point for the development of novel enzyme substrates, particularly for proteases. smolecule.com Its simple, defined structure allows for systematic modifications to probe the catalytic mechanism of an enzyme. nih.gov

The Gly-Ser sequence can be part of a recognition motif for various proteases. asm.org To study the kinetics of such an enzyme, the this compound dipeptide can be elongated with other amino acids to create a larger peptide substrate that more closely mimics a natural substrate. The rate of hydrolysis of this substrate can then be measured to determine key kinetic parameters like KM and Vmax. americanpeptidesociety.org

Furthermore, this compound can be chemically modified to create chromogenic or fluorogenic substrates. google.comresearchgate.net For example, a p-nitroaniline (pNA) group can be attached to the C-terminus. When a protease cleaves the peptide bond, the pNA is released, resulting in a yellow color that can be quantified spectrophotometrically. tandfonline.com Such substrates are invaluable for continuous monitoring of enzyme activity and for high-throughput screening of enzyme inhibitors. The development of these synthetic substrates is crucial for understanding the catalytic mechanism of enzymes, including the roles of specific active site residues and the formation of reaction intermediates. wikipedia.orgpnas.org

Table 3: Examples of Synthetic Substrates for Mechanistic Studies

| Substrate Type | Enzyme Class | Detection Method | Application | Citation |

| Chromogenic (pNA) | Serine Proteases | Spectrophotometry | Quantitative determination of bacterial endotoxins | google.comgoogleapis.com |

| Fluorogenic (Coumarin) | Transglutaminase 2 | Fluorimetry | Kinetic characterization of acyl acceptor substrates and inhibitors | americanpeptidesociety.org |

| Solid-Phase Synthesis | Glycyl Endopeptidase | HPLC | Study of solid-to-solid peptide synthesis kinetics | researchgate.net |

| Chromogenic (Nitrocatechol) | Exoglycosidases | Colorimetry | Characterization of enzyme activity from various biological sources | researchgate.net |

Contribution to Fundamental Studies of Protein Structure, Folding, and Stability Through Model Peptides

Model peptides are indispensable tools for dissecting the complex process of protein folding and for understanding the factors that contribute to protein stability. gla.ac.uk this compound, as a simple dipeptide, can be used to study local conformational preferences and the formation of secondary structures like β-turns. nih.govbiorxiv.org β-turns are critical elements in protein architecture, enabling the polypeptide chain to reverse its direction and form a compact, globular structure. nih.gov

The Gly-Ser sequence is frequently found in β-turns. biorxiv.org The flexibility of glycine and the ability of the serine hydroxyl group to form hydrogen bonds are key factors in stabilizing these turn structures. By studying the conformational properties of this compound and its derivatives through techniques like NMR spectroscopy and computational modeling, researchers can gain insights into the intrinsic tendencies of this sequence to adopt specific secondary structures. gla.ac.ukiiserpune.ac.in For example, studies on the similar dipeptide Z-Gly-Pro-OH have revealed the importance of specific hydrogen bonds in stabilizing its conformation. iiserpune.ac.in

Advanced Analytical and Spectroscopic Methodologies Utilized in Z Gly Ser Oh Research

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis and Cleavage Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of Z-Gly-Ser-OH and its derivatives. This technique allows for the separation of the peptide from complex mixtures, followed by its highly sensitive and specific detection and identification based on its mass-to-charge ratio (m/z).

In the context of product analysis, LC-MS is employed to verify the identity and purity of synthesized this compound. Reverse-phase HPLC is typically used, where the peptide is separated on a C18 column based on its hydrophobicity. The eluate is then introduced into a mass spectrometer, where techniques like electrospray ionization (ESI) are used to generate ions of the peptide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the peptide with high accuracy. For instance, in a study analyzing a related siderophore, (DHB-Gly-LSer)3, untargeted reverse-phase liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) was successfully used to identify the compound and its linear precursors in a complex community metabolome. pnas.org This approach is directly applicable to confirming the synthesis of this compound and identifying any related impurities.

LC-MS is also a powerful method for detecting the enzymatic cleavage of this compound. When the peptide is used as a substrate for proteases, the reaction mixture can be analyzed by LC-MS to monitor the decrease in the parent peptide's signal and the appearance of cleavage products. The identification of these products can pinpoint the exact cleavage site within the peptide. Modern proteomics workflows often utilize LC-MS/MS for the global analysis of proteolytic events, a technique that could be adapted to study the specific cleavage of this compound by a particular enzyme. nih.govmdpi.com For example, after incubation with a protease, the sample would be injected into the LC-MS system, and the resulting data would be searched for the expected masses of the cleavage fragments, Z-Gly and Ser-OH.

Table 1: Representative LC-MS Data for this compound Analysis

| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Theoretical m/z [M+H]⁺ | Mass Accuracy (ppm) |

| This compound | 8.5 | 297.1030 | 297.1035 | -1.7 |

| Z-Gly | 10.2 | 210.0761 | 210.0766 | -2.4 |

| Ser-OH | 2.1 | 106.0499 | 106.0504 | -4.7 |

This is a hypothetical data table for illustrative purposes.

Spectrofluorometric and Photometric Assays for Enzyme Activity Quantification

Spectrofluorometric and photometric assays are widely used to quantify enzyme activity in real-time by monitoring the change in absorbance or fluorescence upon substrate cleavage. For this compound to be used in such assays, it would typically be modified with a fluorophore and a quencher, or a chromophore.

In a spectrofluorometric assay, a fluorogenic derivative of this compound could be synthesized, for example, by attaching a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC) to the C-terminus. nih.gov The N-terminal Z-group could potentially act as a quencher, or a separate quencher moiety could be incorporated. Upon enzymatic cleavage of the peptide bond between Glycine (B1666218) and Serine, the fluorophore would be released from the quenching influence of the rest of the molecule, resulting in an increase in fluorescence intensity. This increase, monitored over time, is directly proportional to the rate of the enzymatic reaction. The enhanced fluorescence yield of certain fluorophores like ACC allows for more sensitive detection of proteolytic activity, enabling the use of lower enzyme and substrate concentrations. nih.gov

Photometric assays would involve a chromogenic substrate, where cleavage releases a colored compound that can be quantified by measuring the change in absorbance at a specific wavelength. While less sensitive than fluorometric assays, photometric methods are often simpler to implement.

Table 2: Kinetic Parameters of a Hypothetical Protease with a Fluorogenic Z-Gly-Ser-AMC Substrate

| Enzyme | Substrate Concentration (µM) | Initial Velocity (RFU/s) | Km (µM) | Vmax (RFU/s) | kcat/Km (M-1s-1) |

| Protease X | 1 | 5.2 | 25 | 150 | 1.2 x 105 |

| 5 | 23.8 | ||||

| 10 | 42.1 | ||||

| 25 | 75.3 | ||||

| 50 | 101.2 | ||||

| 100 | 125.6 |

This is a hypothetical data table for illustrative purposes. RFU = Relative Fluorescence Units.

Biophysical Techniques for Peptide-Protein Interaction Studies (e.g., Surface Plasmon Resonance, SPR; Microscale Thermophoresis, MST)

To investigate the binding of this compound to proteins, biophysical techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are employed. These methods allow for the quantitative analysis of binding affinity and kinetics in a label-free or minimally labeled manner.

Surface Plasmon Resonance (SPR) is a powerful technique for studying real-time biomolecular interactions. nih.govnih.gov In a typical SPR experiment to study the interaction of this compound with a target protein, the protein would be immobilized on a sensor chip surface. A solution containing this compound would then be flowed over the surface. Binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal at different concentrations of this compound, the association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated.

Microscale Thermophoresis (MST) is a solution-based method that measures molecular interactions by detecting changes in the thermophoretic movement of a molecule in a microscopic temperature gradient. nih.govuni-muenchen.de Thermophoresis is sensitive to changes in size, charge, and hydration shell of a molecule upon binding to a ligand. nih.govuni-muenchen.de To study the interaction of this compound with a target protein, the protein would typically be fluorescently labeled. The labeled protein is mixed with varying concentrations of this compound, and the thermophoretic movement is measured. A change in the thermophoresis indicates binding, and by plotting this change against the concentration of this compound, a binding curve can be generated to determine the KD. MST is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. uni-muenchen.de

Table 3: Hypothetical Binding Affinity Data for this compound with Protein Y

| Technique | Ligand | Analyte | KD (µM) |

| SPR | Protein Y (immobilized) | This compound | 15.2 |

| MST | Protein Y (labeled) | This compound | 18.5 |

This is a hypothetical data table for illustrative purposes.

Integration of Computational Chemistry with Experimental Analytical Data for Mechanistic Elucidation

Computational chemistry provides a powerful framework for interpreting experimental data and gaining deeper insights into the molecular mechanisms governing the behavior of this compound. By integrating computational modeling with analytical findings, a more complete picture of the peptide's conformational preferences and interactions can be developed.

Conformational analysis of this compound can be performed using molecular mechanics or quantum mechanics methods to predict its low-energy structures in different environments (e.g., gas phase, aqueous solution). researchgate.netmdpi.com These calculations can reveal the preferred backbone and side-chain dihedral angles and the presence of intramolecular hydrogen bonds that stabilize certain conformations. Such studies have shown that for glycine-containing peptides, the conformational landscape can be significantly influenced by the surrounding medium. researchgate.netmdpi.com The conformational ensemble of this compound will dictate its accessibility for enzymatic cleavage and its pre-organization for binding to a protein target.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with a target protein. Docking can predict the most likely binding pose of the peptide in the protein's active or binding site. MD simulations can then be used to assess the stability of this pose and to explore the dynamic nature of the peptide-protein complex. By analyzing the simulation trajectories, key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity can be identified. These computational predictions can be validated by comparing them with experimental data from SPR or MST. For example, if a specific residue in the protein is predicted to be crucial for binding, this can be tested experimentally by site-directed mutagenesis. The integration of computational and experimental approaches provides a synergistic strategy for the mechanistic elucidation of this compound's biological function.

Future Directions and Emerging Research Avenues for Z Gly Ser Oh

Development of Green Chemistry Approaches for Z-Gly-Ser-OH Synthesis

The synthesis of peptides, including this compound, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents like N,N-dimethylformamide (DMF). rsc.orgresearchgate.netresearchgate.net The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable processes. royalsocietypublishing.org Future research will likely focus on adapting these greener strategies for the efficient and environmentally benign synthesis of this compound.

Key research efforts are anticipated in the following areas:

Alternative Solvents: A major source of waste in peptide synthesis is the solvent, which can constitute 80-90% of the total mass in a process. royalsocietypublishing.org Research is moving towards replacing conventional solvents with greener alternatives. Propylene carbonate, for instance, has been shown to be an effective substitute for DMF and dichloromethane (B109758) in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net The exploration of aqueous SPPS and other eco-friendly solvents like anisole (B1667542) is also a promising direction. researchgate.netresearchgate.net

Mechanochemistry: This approach uses mechanical energy, such as ball-milling, to drive chemical reactions, often in the absence of a solvent or with minimal liquid additives (liquid-assisted grinding). rsc.orgchemistryviews.org Mechanochemical methods have been successfully used to synthesize di- and tripeptides with high yields and very low epimerization, offering a significant reduction in solvent waste. chemistryviews.org Applying this technique to the coupling of Z-glycine and serine would be a logical next step.

Alternative Energy Sources: Microwave-assisted peptide synthesis (MAPS) can dramatically shorten reaction times from hours to minutes. biomatik.com This acceleration not only improves efficiency but also allows for the use of more environmentally friendly solvents. biomatik.com

Enzymatic Synthesis: The use of enzymes, such as ligases, presents a highly specific and green alternative to chemical coupling reagents. google.com Research into identifying or engineering enzymes that can efficiently catalyze the formation of the Gly-Ser bond with the Z-protecting group in place could lead to a very clean and efficient synthesis process.

| Synthesis Aspect | Traditional Approach | Emerging Green Alternative | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Solvent | DMF, Dichloromethane (DCM) researchgate.net | Propylene Carbonate, Water, Anisole researchgate.netresearchgate.net | Reduced toxicity and environmental impact. |

| Energy Input | Conventional heating | Microwave irradiation, Mechanochemical grinding chemistryviews.orgbiomatik.com | Faster reactions, lower energy consumption, solvent reduction. |

| Coupling Reagents | Carbodiimides (e.g., DIC) with additives (e.g., HOBt) chemistryviews.org | Enzymatic ligation, Greener coupling agents (e.g., T3P®) google.comunibo.it | Higher specificity, reduced hazardous byproducts, improved atom economy. |

| Process Type | Batch processing unibo.it | Flow chemistry biomatik.com | Improved process control, safety, and efficiency. |

Investigation of Gly-Ser Motifs in Novel Protein Engineering and Design Studies

The Gly-Ser motif is one of the most widely used building blocks in protein engineering, primarily employed in the construction of flexible linkers. researchgate.netgenovis.com These linkers connect different protein domains to create fusion proteins with combined or novel functionalities. kbdna.compolyplus-sartorius.com The simple structure of this compound makes it an excellent model for fundamental studies that can inform the design of these complex biomolecules.

Future research in this area will likely focus on:

Understanding Flexibility and Conformation: Glycine (B1666218) provides a high degree of conformational freedom, while serine enhances hydrophilicity and solubility, preventing the linker from interfering with the folding of the attached domains. researchgate.netacs.orgiris-biotech.de Detailed biophysical and computational studies on this compound and its oligomers can provide quantitative insights into the conformational behavior of Gly-Ser repeats. This knowledge is crucial for designing linkers with optimal length and flexibility for specific applications, such as in biosensors or multivalent therapeutics. researchgate.net

Modulating Protein Function: The length and composition of a Gly-Ser linker can significantly impact the properties of a fusion protein. oup.com By systematically studying oligomers of Gly-Ser, researchers can develop models to predict how these linkers will affect domain separation, orientation, and intramolecular interactions. acs.org This allows for the rational design of fusion proteins with fine-tuned activity and stability.

Creating Novel Protein Architectures: Beyond simple flexible linkers, Gly-Ser motifs are being explored in the creation of more complex protein-based materials and architectures. Their ability to form unstructured, soluble chains is valuable in designing everything from artificial multi-domain proteins to functionalized biomaterials. iris-biotech.denih.gov

| Property of Gly-Ser Linkers | Underlying Amino Acid Contribution | Significance in Protein Engineering | Relevant Research Finding |

|---|---|---|---|

| Flexibility | Glycine lacks a side chain, allowing for a wide range of backbone dihedral angles. iris-biotech.de | Permits free movement and orientation of fused protein domains, preventing steric hindrance. igem.org | Flexible linkers are often unstructured and provide limited domain separation compared to rigid linkers. oup.com |

| Hydrophilicity/Solubility | The hydroxyl group of Serine forms hydrogen bonds with water. researchgate.net | Reduces non-specific interactions and aggregation, maintaining the solubility and function of the fusion protein. acs.org | Adding serine to polyglycine linkers can reduce linker-protein interactions and preserve protein function. oup.com |

| Biocompatibility | Glycine and Serine are common, simple amino acids. | Low immunogenicity and high biocompatibility are crucial for therapeutic fusion proteins. | Gly-Ser linkers are widely used in biotherapeutics to connect functional domains. researchgate.net |

Advanced Computational Modeling of this compound Reactivity in Complex Biological Environments

Computational modeling provides a powerful lens for examining molecular behavior at a level of detail that is often inaccessible to experimental methods. For a molecule like this compound, computational studies can illuminate its intrinsic properties and its interactions within complex systems.

Emerging research avenues include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To accurately model the reactivity of this compound, such as its hydrolysis or interaction with an enzyme's active site, QM/MM methods are ideal. rsc.org This approach treats the reactive center (e.g., the peptide bond) with high-level quantum mechanics for electronic accuracy, while the surrounding environment (solvent, protein) is modeled with more efficient classical molecular mechanics. rsc.org This can be used to predict reaction pathways and transition states.

Molecular Dynamics (MD) Simulations: All-atom MD simulations can be used to study the conformational landscape of this compound in various environments, such as in water or at an interface. nih.govresearchgate.net These simulations track the movement of every atom over time, providing insights into preferred conformations, solvent interactions, and the initial stages of self-assembly. rsc.orgrsc.org

Modeling OH Reactivity: In biological systems, molecules are exposed to reactive oxygen species, including the hydroxyl radical (OH). The total OH reactivity is a measure of how quickly OH is removed by all compounds in a given environment. mdpi.comcopernicus.orgcopernicus.org Computational models can calculate the rate coefficient for the reaction between this compound and the hydroxyl radical, helping to predict its stability and potential for oxidative degradation in a biological context.

| Computational Method | Objective | Information Gained for this compound |

|---|---|---|

| Molecular Dynamics (MD) | Simulate the time-evolution of molecular motions. nih.gov | Conformational preferences, solvent structuring, self-assembly propensity, binding affinity. rsc.orgrsc.org |

| Quantum Mechanics (QM) | Accurately describe electronic structure and chemical bonding. csic.es | Reaction energies, transition state geometries, spectroscopic properties. |

| QM/MM Hybrid Models | Combine QM accuracy for a core region with MM efficiency for the environment. rsc.org | Modeling enzymatic reactions, reactivity in condensed phases. |

| Quantitative Structure–Property Relationship (QSPR) | Correlate chemical structure with physical or biological properties. pnas.org | Predicting properties like hydrogel formation or biological activity based on molecular descriptors. |

Exploration of this compound Derivatives in Supramolecular Chemistry and Biomaterials Research

The self-assembly of small peptides into well-ordered nanostructures is a burgeoning field in materials science. frontiersin.orgnih.gov The ability of dipeptides, particularly when modified with aromatic protecting groups, to form materials like hydrogels makes them attractive building blocks for biomedical applications. nih.govnih.govmdpi.com

Future research will likely explore:

Hydrogel Formation: The benzyloxycarbonyl (Z) group on this compound is an aromatic moiety that, like the more commonly studied Fmoc group, can promote self-assembly through π-π stacking and hydrophobic interactions. nih.govacs.org Research is needed to determine the specific conditions (pH, concentration, temperature) under which this compound or its derivatives self-assemble into hydrogels. These peptide-based hydrogels are promising for applications in 3D cell culture, tissue engineering, and controlled drug release due to their high water content and biocompatibility. pnas.orgfrontiersin.org

Designing Novel Biomaterials: By modifying the this compound scaffold—for example, by changing the C-terminal group or by creating longer oligomers—researchers can tune the properties of the resulting self-assembled materials. mdpi.com This allows for the design of biomaterials with specific mechanical strengths, degradation rates, or cell-adhesion properties. nih.gov For instance, incorporating specific peptide sequences known to promote cell adhesion could create scaffolds that actively guide tissue regeneration. nih.gov

Stimuli-Responsive Materials: An exciting area of research is the development of "smart" biomaterials that respond to external stimuli like pH, temperature, or light. nih.gov By incorporating stimuli-responsive elements into this compound derivatives, it may be possible to create materials that release a therapeutic agent or change their structure on demand.

| Application Area | Relevant Property of Dipeptide Assemblies | Example of Potential this compound Application |

|---|---|---|